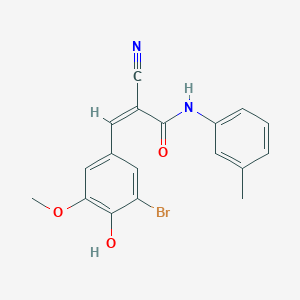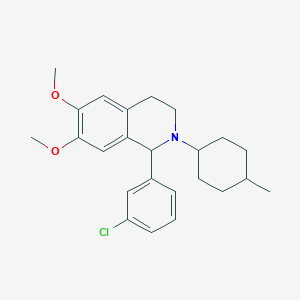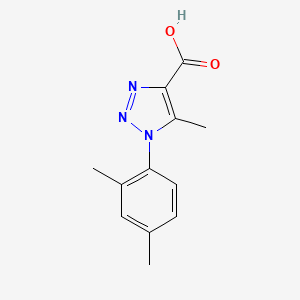
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide, also known as BMMA, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that can selectively target cysteine proteases, which play a crucial role in various biological processes. BMMA has shown promising results in preclinical studies and has the potential to be developed as a drug for the treatment of various diseases.
Mécanisme D'action
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide exerts its inhibitory effects on cysteine proteases by covalently binding to the active site cysteine residue. This results in irreversible inhibition of the enzyme activity and subsequent disruption of the biological processes that rely on the activity of these proteases.
Biochemical and Physiological Effects:
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has been shown to exhibit potent inhibitory effects on various cysteine proteases, both in vitro and in vivo. It has been shown to induce cell death in cancer cells by inhibiting the activity of cathepsin B, which is overexpressed in many types of cancer. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has also been shown to exhibit anti-inflammatory effects by inhibiting the activity of cathepsin S, which is involved in the processing of antigens in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for cysteine proteases. However, its irreversible mechanism of action can also be a limitation, as it can lead to off-target effects and potential toxicity. Additionally, its high reactivity can make it difficult to handle and store, requiring careful handling and storage conditions.
Orientations Futures
There are several potential future directions for the research on 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide. One area of interest is the development of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Another area of interest is the development of new 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide analogs with improved potency, selectivity, and pharmacokinetic properties. Additionally, further research is needed to elucidate the precise mechanisms of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide and its effects on various biological processes.
Méthodes De Synthèse
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide can be synthesized through a multistep process involving the reaction of 3-bromo-4-hydroxy-5-methoxyphenylboronic acid with 2-cyano-N-(3-methylphenyl)acrylamide in the presence of a palladium catalyst. The resulting product can be purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S. These proteases play a crucial role in various biological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of these proteases has been implicated in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-4-3-5-14(6-11)21-18(23)13(10-20)7-12-8-15(19)17(22)16(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPYXFTBIGPI-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)
![2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4924534.png)
![2,4-dichloro-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4924539.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4924543.png)


![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-5-chloro-1-naphthamide](/img/structure/B4924566.png)
![2-phenyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4924575.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-morpholinecarboxamide](/img/structure/B4924582.png)
![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)
![17-(2-naphthyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4924622.png)
